molecular formula C14H18O5 B089325 3-Benzyloxy-1,2-diacetyl-1,2-propanediol CAS No. 13754-10-4

3-Benzyloxy-1,2-diacetyl-1,2-propanediol

Cat. No.: B089325
CAS No.: 13754-10-4
M. Wt: 266.29 g/mol
InChI Key: PZJWZGWBDMSONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-1,2-diacetyl-1,2-propanediol (CAS: 13754-10-4) is a protected glycerol derivative that serves as a valuable chiral intermediate and building block in organic synthesis and pharmaceutical research . The compound features a benzyl ether group at the C3 position and acetyl protecting groups on the C1 and C2 hydroxyls, a molecular formula of C14H18O5, and a molecular weight of 266.29 g/mol . Its primary research value lies in its role as a synthetic precursor; it can be prepared from 3-benzyloxy-1,2-propanediol via acetylation with acetic anhydride and trifluoroacetic acid, or through pyridine-DMAP catalyzed acylation with acetyl chloride, yielding high purity (>98%) material . This diacetylated derivative is particularly useful for introducing a glycerol moiety in a controlled manner. The acetyl groups can be selectively deprotected to reveal hydroxyl functions for further transformation, while the benzyl group offers orthogonal protection that can be removed later under different conditions. This makes the compound a versatile intermediate for the enantioselective synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and lipids . For research purposes, its enantiomeric purity can be monitored and assured using optimized Chiral HPLC methods with polysaccharide-based columns, such as a Chiralpak AD-H with a hexane/isopropanol mobile phase . This product is intended for research and development applications in a controlled laboratory setting. It is not classified as a medicine or drug and is strictly for in-vitro studies, which are conducted outside of living organisms. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

CAS No.

13754-10-4

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(2-acetyloxy-3-phenylmethoxypropyl) acetate

InChI

InChI=1S/C14H18O5/c1-11(15)18-10-14(19-12(2)16)9-17-8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3

InChI Key

PZJWZGWBDMSONK-UHFFFAOYSA-N

SMILES

CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C

Synonyms

3-(Phenylmethoxy)-1,2-propanediol diacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Compound Substituents Synthesis Method Enantiomeric Forms Key Applications References
3-Benzyloxy-1,2-propanediol C3: Benzyloxy; C1/C2: OH Enzymatic resolution using Yarrowia lipolytica epoxide hydrolases (R)- and (S)-forms Intermediate for glycolipids, chiral ligands
3-Phenoxy-1,2-propanediol C3: Phenoxy; C1/C2: OH Kinetic resolution via enzymatic catalysis (R)-form predominant Lab reagent, potential precursor for surfactants
3-Azido-1,2-propanediol C3: Azido; C1/C2: OH Substitution reactions with NaN₃ Racemic mixture Mutagenicity studies (prokaryotic/eukaryotic systems)
3-Monochloro-1,2-propanediol C3: Cl; C1/C2: OH Thermal processing of chlorinated precursors (e.g., 3-chloro-1,2-propanediol) Racemic mixture Toxicological studies (apoptosis via mitochondrial dysfunction)
3-Fluoro-1,2-propanediol C3: F; C1/C2: OH Fluorination reactions using fluorinating agents Not reported Agricultural chemicals, fluorinated drug intermediates
3-Amino-1,2-propanediol C3: NH₂; C1/C2: OH Catalytic amination of 3-chloro-1,2-propanediol Racemic and chiral Precursor for Schiff base complexes, cytotoxic studies

Key Research Findings

Functional Group Impact
  • Benzyloxy vs. Phenoxy: The benzyl group enhances lipid solubility, making 3-benzyloxy derivatives more suitable for lipid-based drug delivery than phenoxy analogs .
  • Halogenated Derivatives: Fluorine substitution (3-fluoro-1,2-propanediol) improves metabolic stability, whereas chlorine (3-monochloro) increases toxicity .
Industrial Relevance
  • Scalability: Continuous packed-bed bioreactors achieve 47.4–60.5% yields in synthesizing N-acyl-3-amino-1,2-propanediols, highlighting process optimization for industrial use .
  • Cost : Commercial (S)-3-benzyloxy-1,2-propanediol is priced at €154/g , reflecting its high enantiopurity and demand in asymmetric synthesis .

Preparation Methods

Glycidol-Benzylation Method

A stirred solution of (S)-glycidol (5 g, 67.5 mmol) and benzyl chloride (13 g) in DMF (40 mL) is treated with sodium hydride (2.4 g) at 0°C under inert atmosphere. The mixture is stirred at 0°C for 1 hour and room temperature for 3 hours. Methanol (2 mL) is added to quench excess NaH, followed by extraction with ethyl acetate/toluene (1:10). The organic layer is dried over MgSO₄ and concentrated to yield 3-O-benzyl-glycidol (CAS 14618-80-5) as a crude syrup. Subsequent hydrolysis in acetic anhydride (30 mL) and trifluoroacetic acid (1.5 mL) at 40°C for 6 hours affords 1,2-diacetyl-sn-glycerol 3-benzyl ether. Saponification with K₂CO₃ in methanol yields 3-benzyloxy-1,2-propanediol.

Key Data :

  • Yield : 3.4 g (68% from glycidol)

  • ¹H NMR (500 MHz, D₂O) : δ 3.3–3.8 (4H, H1 + H3), 3.89 (1H, m, H2), 4.52 (1H, d, -CH₂Ph), 4.85 (1H, d, -CH₂Ph), 7.36 (5H, m, -PhH₅).

Epichlorohydrin-Benzylation Method

Epichlorohydrin reacts with benzyl alcohol in the presence of tetrabutylammonium bisulfate and aqueous NaOH to form benzyl glycidyl ether. Lithium chloride in tetrahydrofuran/acetic acid opens the epoxide at 40–70°C, yielding 1-benzyloxy-3-chloro-2-propanol. Hydrolysis under basic conditions (NaHCO₃) produces 3-benzyloxy-1,2-propanediol.

Key Data :

  • Purity : >95% after column chromatography (SiO₂, CHCl₃/MeOH)

  • Melting Point : 62.7–63.4°C

Acetylation of 3-Benzyloxy-1,2-propanediol

Acetic Anhydride Trifluoroacetate Method

A solution of 3-benzyloxy-1,2-propanediol (250 mg, 1.37 mmol) in acetic anhydride (30 mL) and trifluoroacetic acid (1.5 mL) is stirred at 40°C for 6 hours. Ethanol (5 mL) is added to quench excess anhydride, and the mixture is evaporated to yield 3-benzyloxy-1,2-diacetyl-1,2-propanediol as a syrup.

Key Data :

  • Yield : 378 mg (82%)

  • Solubility : Chloroform (slight), methanol (slight)

Pyridine-DMAP Catalyzed Acylation

The diol (250 mg) is dissolved in dry pyridine (15 mL) containing 4-dimethylaminopyridine (50 mg). Acetyl chloride (2.5 equiv) in CH₂Cl₂ is added dropwise at 20°C under nitrogen. After 12 hours, the reaction is diluted with CH₂Cl₂, washed with HCl (1M), and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate) affords the diacetyl derivative.

Key Data :

  • Reaction Time : 12 hours

  • Purity : >98% (by ¹H NMR)

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (CDCl₃) : δ 2.05 (s, 6H, -OAc), 3.65–4.10 (m, 5H, glycerol backbone), 4.55 (d, 2H, -CH₂Ph), 7.30–7.40 (m, 5H, aromatic).

  • ¹³C NMR : δ 20.8 (-OAc), 65.2–72.4 (glycerol carbons), 127.8–138.2 (aromatic), 170.5 (C=O).

Physicochemical Properties

PropertyValueSource
Melting Point62.7–63.4°C
Boiling Point140–145°C
Density (20°C)1.140 g/mL
Refractive Index (n₂⁰)1.512

Optimization and Challenges

Stereochemical Control

Racemization during benzylation is mitigated by using (S)-glycidol, yielding enantiomerically pure intermediates. Impurities from 2-chloro-3-benzyloxypropanol (≤2%) are removed via recrystallization.

Solvent and Catalyst Selection

Pyridine and DMAP enhance acylation efficiency by scavenging HCl and activating acetyl chloride. Dichloromethane is preferred over DMF due to easier workup and lower side reactions.

Scalability

The epichlorohydrin route is scalable to kilogram quantities, with phase-transfer catalysts (e.g., tetrabutylphosphonium chloride) improving reaction rates .

Q & A

Q. What are the standard synthetic protocols for enantioselective preparation of 3-benzyloxy-1,2-propanediol intermediates?

The enantioselective synthesis of 3-benzyloxy-1,2-propanediol can be achieved via kinetic resolution using recombinant epoxide hydrolases (e.g., Ylehd from Yarrowia lipolytica). For example, benzyl glycidyl ether (BGE) is hydrolyzed to retain (R)-BGE while producing (S)-3-benzyloxy-1,2-propanediol with 95% enantiomeric excess (ee) in 20 minutes . Subsequent acetylation of the diol with acetic anhydride under controlled conditions (e.g., 0–5°C, catalytic acid) yields the diacetyl derivative. Purification involves vacuum distillation or column chromatography .

Q. How can chiral HPLC be optimized to determine enantiomeric purity of 3-benzyloxy-1,2-diacetyl-1,2-propanediol?

Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. For 3-benzyloxy derivatives, a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min resolves (S)- and (R)-enantiomers with retention times of 8.3 and 9.3 minutes, respectively. Method validation includes linearity (R² > 0.99), precision (%RSD < 2%), and sensitivity (LOD < 0.1 µg/mL) .

Q. What safety precautions are critical when handling acetylated diols like this compound?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of acetic anhydride vapors .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residual acetic acid with sodium bicarbonate .

Advanced Research Questions

Q. How do reaction kinetics and enzyme specificity influence the biocatalytic resolution of benzyl glycidyl ether (BGE)?

Steady-state kinetic analysis of Ylehd reveals a kcat/Km of 44.7 ± 0.87 s⁻¹·mM⁻¹ for (S)-BGE hydrolysis. Molecular dynamics simulations suggest enantioselectivity arises from differential binding affinities due to hydrophobic interactions between the benzyl group and enzyme active sites. Optimizing pH (7.5–8.5) and temperature (30–40°C) enhances ee and yield .

Q. What methodologies address contradictions in toxicological data for structurally related chlorinated diols (e.g., 3-MCPD)?

Discrepancies in carcinogenicity studies (e.g., renal tumors in rats vs. negative results in mice) are resolved via:

  • Metabolite profiling : LC-MS/MS identifies chlorolactic acid and glycidol as key metabolites, with species-specific detoxification pathways .
  • Dose-response modeling : Sublinear thresholds for nephrotoxicity (NOAEL = 1.2 mg/kg/day in rats) account for metabolic saturation .

Q. How can ligand-exchange MEKC improve enantioseparation of acetylated diols?

Using (5S)-pinanediol (SPD) as a chiral selector with borate buffer (pH 9.2) and SDS micelles achieves baseline separation of this compound enantiomers. Optimization parameters include:

  • SPD concentration : 15 mM for optimal resolution (Rs > 1.5).
  • Voltage : 25 kV to balance efficiency and Joule heating .

Methodological Considerations

  • Stereochemical stability : Monitor racemization during acetylation via periodic chiral HPLC checks, especially at elevated temperatures (>50°C) .
  • Scale-up challenges : Enzymatic reactions may require immobilized enzymes (e.g., Ylehd on Eupergit C) to maintain activity >80% after 10 cycles .

Contradictions in Data

  • Oxidation kinetics : The negative fractional order of [TeO4<sup>2−</sup>] in ditellurathocuprate(III)-mediated oxidation of diols suggests competing inhibition mechanisms, requiring Arrhenius plots to validate rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.